molecular formula C7H8O4 B2678632 6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1824335-74-1

6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2678632
CAS No.: 1824335-74-1
M. Wt: 156.137
InChI Key: QRADTXZVQNFLSA-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of oxabicyclic compounds traces its origins to the early 20th-century exploration of cycloaddition reactions. The Diels-Alder reaction, first reported in 1928 by Otto Diels and Kurt Alder, provided a foundational method for constructing six-membered carbocycles and heterocycles. While initial applications focused on hydrocarbon systems, the incorporation of oxygen atoms into bicyclic frameworks emerged as a strategy to modulate reactivity and stereoelectronic properties.

The specific development of 6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid arose from efforts to synthesize conformationally restricted analogs of natural products. Early routes involved the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by oxidation and hydrolysis steps to install the ketone and carboxylic acid functionalities. This approach mirrored strategies used in prostaglandin synthesis, where bicyclic cores enforce specific stereochemical outcomes.

Bicyclic Structural Analysis and Stereochemical Features

The compound’s core consists of a bicyclo[2.2.1]heptane system (norbornane) with an oxygen atom bridging carbons 1 and 4 (Figure 1). Key structural features include:

  • Bridgehead positions : Carbons 1 and 4 form the bridgehead, with the oxygen atom occupying the 7-position.
  • Functional group placement : A ketone at position 6 and a carboxylic acid at position 2 introduce electronic anisotropy.
  • Stereochemistry : The rac-(1S,2R,4R) configuration creates distinct facial selectivity, influencing reactivity in subsequent transformations.
       O
       | \
      6   \
O-----1    \
|        2-COOH
4-----3  

Figure 1. Numbering and functional group positions in this compound.

The strained bicyclic system adopts a boat-like conformation, with the oxygen bridge reducing ring flexibility. This rigidity enhances the compound’s utility as a template for studying steric effects in nucleophilic substitutions and cycloadditions.

Nomenclature and Classification within Oxabicyclic Systems

The IUPAC name follows bicyclo[2.2.1]heptane numbering:

  • Bicyclo[2.2.1]heptane : Two carbons in the first bridge, two in the second, and one in the third.
  • Oxa : Prefix denoting oxygen at position 7.
  • 6-Oxo : Ketone group at position 6.
  • 2-Carboxylic acid : Carboxylic acid substituent at position 2.

This classification places the compound within the broader family of 7-oxabicyclo[2.2.1]heptane derivatives, which are subdivided based on substituent patterns (Table 1).

Table 1. Classification of Selected 7-Oxabicyclo[2.2.1]heptane Derivatives

Compound Substituents CAS Number
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Carboxylic acid (C2) 19800-01-2
This compound Ketone (C6), carboxylic acid (C2) 2008714-56-3
7-Oxabicyclo[2.2.1]hept-2-ene Double bond (C2-C3) 6705-50-6

Position of the Compound in Contemporary Organic Chemistry

In modern synthesis, this compound occupies a niche as a multifunctional scaffold. Its applications span:

  • Medicinal chemistry : Serving as a rigid core for protease inhibitors, where the bicyclic system mimics peptide β-strands.
  • Materials science : Acting as a monomer for polymers with tailored thermal stability, leveraging the strain energy of the norbornane framework.
  • Catalysis : Participating in radical cyclization reactions to access polycyclic ethers, as demonstrated in the synthesis of 2-oxabicyclo[2.2.1]heptanes via intramolecular hydrogen abstraction.

Recent advances have exploited the compound’s stereoelectronic profile in photoinduced electron-transfer reactions, enabling the construction of quaternary carbon centers under mild conditions. These developments underscore its enduring value in addressing synthetic challenges at the frontier of organic chemistry.

Properties

IUPAC Name

6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-4,6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADTXZVQNFLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups. These products can be further utilized in synthetic applications or studied for their unique properties .

Scientific Research Applications

6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications CAS Number Applications/Notes References
6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane 6-oxo, 7-oxa 1932461-39-6 Chiral intermediates, synthetic scaffolds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) [2.2.1]heptane 2-amino N/A LAT1/LAT2 transporter inhibitor
6-Aminopenicillanic Acid (6-APA) [3.2.0]heptane (β-lactam) 6-amino, 3,3-dimethyl, 7-oxo, 4-thia-1-aza 551-16-6 Antibiotic precursor
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane 7-oxa (stereospecific: rel-(1R,2S,4S)) 38263-55-7 Stereochemical studies, drug discovery
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane 2-chloro, 7-oxa 98922-76-0 Reactive intermediate for halogenation
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(thiophen-3-yl)acetyl]amino-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane (β-lactam) Thiophene acyl, 4-thia-1-aza 6933-26-2 Decarboxyticarcillin (antibiotic derivative)

Stereochemical and Functional Group Impact

  • Stereochemistry : The rac-(1S,2R,4R) isomer of 6-oxo-7-oxabicycloheptane-2-carboxylic acid demonstrates the importance of stereochemistry in drug efficacy and regulatory compliance .
  • Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in β-lactams) enhances stability and bioactivity .
  • Halogenation : Chloro derivatives (e.g., 2-chloro-7-oxabicycloheptane-2-carboxylic acid) introduce electrophilic sites for further functionalization .

Biological Activity

6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with the molecular formula C7_7H8_8O4_4 and a molecular weight of 156.14 g/mol. This compound belongs to the racetam family, which is recognized for its cognitive-enhancing properties and potential applications in medicinal chemistry. Its unique bicyclic structure contributes significantly to its biological activity, particularly in neuropharmacology.

Cognitive Enhancement

Research indicates that this compound exhibits notable nootropic effects, which are beneficial for cognitive enhancement, memory improvement, and neuroprotection. Studies have shown that it may influence neurotransmitter systems, particularly by modulating glutamate receptors, which are crucial for learning and memory processes .

Neuroprotective Effects

The compound has been investigated for its potential use in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective properties are attributed to its ability to inhibit oxidative stress and promote neuronal survival .

The mechanism of action of this compound involves interactions with specific molecular targets:

  • Neurotransmitter Receptors : It primarily interacts with glutamate receptors, enhancing synaptic plasticity and cognitive functions.
  • Biochemical Pathways : The compound influences various pathways involved in inflammation and neuroprotection, potentially reducing the impact of neurodegenerative processes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
OxiracetamSimilar bicyclic structureKnown for neuroprotective effects
PiracetamMember of the racetam familyFirst synthesized racetam with established use
AniracetamContains an additional phenyl groupReported to enhance memory and learning
PramiracetamMore potent than PiracetamLonger-lasting effects on cognition

This table illustrates the diversity within the racetam family while highlighting the unique characteristics of this compound that may contribute to its specific biological activities and applications .

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Cognitive Function Improvement : A study involving animal models demonstrated that administration of this compound significantly improved memory retention in spatial navigation tasks compared to control groups .
  • Neuroprotection Against Oxidative Stress : In vitro studies showed that the compound could reduce cell death induced by oxidative stress in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Synergistic Effects : Research indicated that when combined with other nootropic agents, this compound exhibited enhanced cognitive benefits, indicating possible synergistic effects that warrant further investigation .

Q & A

Q. What are the common synthetic routes for 6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how can regioselectivity be controlled?

The compound is synthesized via Diels-Alder reactions between furan derivatives and dienophiles. For example, methyl 3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield bicyclic intermediates. Regioselectivity is influenced by electron-withdrawing groups on the dienophile and steric effects in the transition state. Hydrolysis of ketal intermediates (e.g., using HCl) is critical for forming the carboxylic acid moiety .

Q. Which spectroscopic methods are most effective for characterizing this bicyclic compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry (endo/exo configurations) and substituent positions. 13C^{13}\text{C} NMR can distinguish carbonyl groups (δ ~170 ppm) and bridgehead carbons. Infrared (IR) spectroscopy identifies lactone C=O stretches (~1795 cm1^{-1}) and hydroxyl groups . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties affecting solubility and reactivity?

The compound has a predicted density of 1.315 g/cm3^3, boiling point of 274°C, and pKa ~14.1 for the hydroxyl group. Low water solubility (logP ~1.3) necessitates polar aprotic solvents (e.g., DMSO) for reactions. The bicyclic structure imposes steric constraints, limiting nucleophilic attack at the bridgehead .

Q. How are derivatives like methyl esters or amides typically synthesized?

Methyl esters are prepared via Fischer esterification using methanol and catalytic acid. Amides are formed by coupling carboxylic acid with amines (e.g., HATU/DMAP). Steric hindrance requires prolonged reaction times or elevated temperatures .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization of the bicyclic core?

Endo/exo stereochemistry is preserved using mild conditions (e.g., low-temperature acylations). Chromatographic separation (HPLC with chiral columns) resolves diastereomers. NMR coupling constants (JHHJ_{HH}) and NOESY correlations verify configurations post-synthesis .

Q. What contradictions exist in structure-activity relationship (SAR) studies for antibacterial derivatives?

While bicyclic analogs like Cr(III) complexes show antibacterial activity via membrane disruption, some studies report minimal stereochemical impact on potency. For example, replacing the bicycloheptane moiety with other multicyclic systems retains activity, suggesting flexibility in pharmacophore design .

Q. How does acid stability influence synthetic strategies for this compound?

The lactone ring is susceptible to acidic hydrolysis (e.g., HCl), requiring controlled conditions to avoid decomposition. Stability studies (TGA/DSC) show degradation onset at ~150°C, guiding storage at 2–8°C in inert atmospheres .

Q. What methodological challenges arise in analyzing data from regioselective reactions?

Contradictory yields in Diels-Alder reactions may stem from competing exo/endo pathways or solvent polarity effects. Computational modeling (DFT) predicts transition-state geometries, while LC-MS monitors reaction progress .

Q. How can NMR data resolve ambiguities in substituent positioning?

1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC correlations map long-range couplings between bridgehead protons and carbonyl carbons. For example, a downfield shift at δ 2.2 ppm (multiplet) indicates proximity to electronegative groups .

Q. What are the limitations of current SAR models for bicyclic carboxylic acid derivatives?

Some studies emphasize steric effects, while others prioritize electronic contributions. Discrepancies in IC50_{50} values (e.g., 3-[(4-methylpiperazinyl)carbonyl] derivatives) suggest undercharacterized solvent-protein interactions or assay variability .

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